2-(Methylethyl)phenyl 3,4,5-trimethoxybenzoate
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Overview
Description
2-(Methylethyl)phenyl 3,4,5-trimethoxybenzoate is an organic compound with the molecular formula C19H22O5. It is a derivative of benzoic acid and is characterized by the presence of methoxy groups at the 3, 4, and 5 positions of the benzoate ring, as well as a 2-(methylethyl)phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylethyl)phenyl 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 2-(methylethyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve crystallization or other large-scale separation techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Methylethyl)phenyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(Methylethyl)phenyl 3,4,5-trimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-(Methylethyl)phenyl 3,4,5-trimethoxybenzoate involves its interaction with various molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. Additionally, the ester group can be hydrolyzed to release the active benzoic acid derivative, which can exert its effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4,5-trimethoxybenzoate
- Ethyl 3,4,5-trimethoxybenzoate
- Propyl 3,4,5-trimethoxybenzoate
Uniqueness
2-(Methylethyl)phenyl 3,4,5-trimethoxybenzoate is unique due to the presence of the 2-(methylethyl)phenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Properties
Molecular Formula |
C19H22O5 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(2-propan-2-ylphenyl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C19H22O5/c1-12(2)14-8-6-7-9-15(14)24-19(20)13-10-16(21-3)18(23-5)17(11-13)22-4/h6-12H,1-5H3 |
InChI Key |
YVRMSVNKQCWVBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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